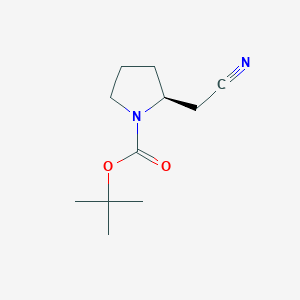

(S)-Tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (2S)-2-(cyanomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)6-7-12/h9H,4-6,8H2,1-3H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNDDHMLFYORQI-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate chemical properties

An In-Depth Technical Guide to (S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate: Properties, Synthesis, and Applications

Introduction

This compound is a chiral synthetic building block of significant interest to the pharmaceutical and agrochemical industries. Its structure incorporates three key features that make it a versatile intermediate: a stereodefined pyrrolidine ring, an acid-labile tert-butoxycarbonyl (Boc) protecting group, and a synthetically malleable cyanomethyl moiety. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently found in biologically active compounds due to its ability to explore three-dimensional chemical space effectively.[1] This guide provides a comprehensive overview of the chemical properties, a validated synthetic pathway, key chemical transformations, and safe handling protocols for this compound, tailored for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

The precise characterization of a synthetic intermediate is fundamental to its reliable use in multi-step syntheses. This section outlines the core physical properties and expected spectroscopic data for the title compound.

Core Properties

| Property | Value | Source(s) |

| CAS Number | 142253-50-7 | [2] |

| Molecular Formula | C₁₁H₁₈N₂O₂ | [2][3] |

| Molecular Weight | 210.27 g/mol | [3] |

| Appearance | White powder or liquid | [2] |

| Purity | ≥95-98% | [2] |

| Storage | Store at 2-8°C, sealed under dry conditions | [2] |

Spectroscopic Characterization

The following data are predicted based on the known chemical structure and spectral data from closely related analogs. Experimental values should be confirmed on a case-by-case basis.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Causality: The chemical shifts are dictated by the electronic environment of the protons. The Boc group and the electron-withdrawing nitrile group significantly influence the shifts of adjacent protons on the pyrrolidine ring.

| Chemical Shift (δ) ppm | Multiplicity | Protons | Assignment |

| ~4.1-4.3 | m | 1H | H-2 (CH) |

| ~3.3-3.5 | m | 2H | H-5 (CH₂) |

| ~2.7-2.9 | m | 2H | CH₂CN |

| ~1.8-2.2 | m | 4H | H-3, H-4 (CH₂) |

| 1.48 | s | 9H | C(CH₃)₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Causality: The carbon signals reflect the hybridization and electronic shielding. The carbonyl of the Boc group appears downfield (~154 ppm), while the nitrile carbon is also characteristic (~118 ppm).

| Chemical Shift (δ) ppm | Assignment |

| ~154.5 | C=O (Boc) |

| ~118.0 | CN (Nitrile) |

| ~80.0 | C(CH₃)₃ |

| ~55.0 | C-2 |

| ~46.5 | C-5 |

| ~30.0 | C-3 |

| ~28.5 | C(CH₃)₃ |

| ~23.0 | C-4 |

| ~17.0 | CH₂CN |

IR (Infrared) Spectroscopy:

-

Causality: Specific functional groups absorb infrared radiation at characteristic frequencies, causing bond vibrations.

| Wavenumber (cm⁻¹) | Assignment |

| ~2975 | C-H stretch (alkane) |

| ~2250 | C≡N stretch (nitrile) |

| ~1695 | C=O stretch (carbamate) |

| ~1160 | C-O stretch (carbamate) |

Synthesis and Purification

A reliable and scalable synthesis is critical for the utility of any building block. The following protocol describes a robust, three-step synthesis starting from commercially available (S)-prolinol.

Proposed Synthetic Workflow

This pathway leverages standard, high-yielding transformations common in modern organic synthesis. The key is the conversion of a primary alcohol into a nitrile via a tosylate intermediate, a trusted and well-documented sequence.

Caption: Proposed three-step synthesis of the title compound.

Detailed Experimental Protocol

Step 1: Synthesis of (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate

-

Causality: The nitrogen of (S)-prolinol is nucleophilic and reacts with di-tert-butyl dicarbonate ((Boc)₂O) to form a stable carbamate. This protection prevents unwanted side reactions at the nitrogen in subsequent steps. Tetrahydrofuran (THF) is an excellent solvent for this transformation.[4]

-

Dissolve (S)-prolinol (1.0 eq) in THF in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Add di-tert-butyl dicarbonate (1.05 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product, which can often be used without further purification.

Step 2: Synthesis of (S)-tert-butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate

-

Causality: The hydroxyl group is a poor leaving group. Tosyl chloride (TsCl) in the presence of a base like pyridine converts the alcohol into a tosylate, which is an excellent leaving group for the subsequent nucleophilic substitution. The reaction is run at 0°C to control exothermicity and prevent side reactions.

-

Dissolve the product from Step 1 (1.0 eq) in pyridine and cool to 0°C.

-

Slowly add p-toluenesulfonyl chloride (1.1 eq).

-

Stir the reaction at 0-5°C for 10-12 hours.[4]

-

Pour the reaction mixture into cold water and extract with ethyl acetate.

-

Wash the organic layer sequentially with cold 1M HCl, water, and brine to remove pyridine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the tosylate.

Step 3: Synthesis of this compound

-

Causality: The cyanide anion (from NaCN) acts as a nucleophile, displacing the tosylate leaving group in an Sₙ2 reaction. Dimethyl sulfoxide (DMSO) is an ideal polar aprotic solvent that solvates the cation (Na⁺) but not the nucleophile, enhancing its reactivity.

-

Dissolve the tosylate from Step 2 (1.0 eq) in DMSO.

-

Add sodium cyanide (NaCN) (1.5 eq) to the solution.

-

Heat the mixture to 60-70°C and stir for 8-12 hours.

-

Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

-

Wash the combined organic layers thoroughly with water and brine to remove DMSO and residual cyanide salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Purification and Validation

-

Purification: The crude final product should be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

-

Validation: The purity and identity of the final compound must be confirmed. This constitutes a self-validating system.

-

LC-MS: To confirm the molecular weight and assess purity.

-

NMR Spectroscopy: To confirm the structure and stereochemical integrity.

-

Chiral HPLC: To determine the enantiomeric excess (ee%).

-

Chemical Reactivity and Synthetic Utility

The title compound is not merely an endpoint but a versatile node for further chemical synthesis. Its reactivity is dominated by the Boc-protecting group and the nitrile function.

Key Transformations Workflow

Caption: Key synthetic transformations of the title compound.

Protocol: Reduction of the Nitrile to a Primary Amine

-

Causality: The nitrile group can be readily reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation is crucial for introducing a basic nitrogen center, often required for receptor binding in drug candidates. The resulting diamine is a valuable building block for compounds such as IKKβ inhibitors.

-

Suspend LiAlH₄ (1.5 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar).

-

Cool the suspension to 0°C.

-

Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction to 0°C and quench carefully by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF or ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude amine, which can be purified by chromatography.

Applications in Drug Discovery

The pyrrolidine ring is a cornerstone of modern medicinal chemistry.[1] this compound serves as a chiral pool starting material, providing a fixed stereocenter and functional handles for elaboration into more complex molecules.

-

Scaffold for Bioactive Molecules: After reduction of the nitrile to the amine, the resulting product, (S)-2-(aminomethyl)-1-Boc-pyrrolidine, is a known building block for imidazo[1,2-b]pyridazine derivatives which act as potent IKKβ inhibitors (relevant to inflammation) and for carborane derivatives with potential as D₂ receptor antagonists (relevant to CNS disorders).

-

Peptidomimetics: The pyrrolidine structure serves as a constrained proline analog. The cyanomethyl side chain can be hydrolyzed to a carboxylic acid, creating a β-amino acid derivative useful in designing peptidomimetics with enhanced stability against proteolysis.

-

Fragment-Based Drug Design (FBDD): This molecule represents an ideal fragment due to its molecular weight, synthetic tractability, and inclusion of key pharmacophoric features (hydrogen bond acceptor, chiral center).

Safety and Handling

Proper handling is essential due to the compound's potential toxicity.

Hazard Identification

| Pictograms | Signal Word | Hazard Statements |

| GHS06 (Skull and crossbones), GHS05 (Corrosion), GHS09 (Environment) | Danger | H227: Combustible liquidH301: Toxic if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritationH410: Very toxic to aquatic life with long lasting effects |

(Data sourced from supplier safety information)

Recommended Handling Procedures

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors or dust.[5][6]

-

Personal Protective Equipment (PPE):

-

Gloves: Nitrile or neoprene gloves must be worn. Inspect gloves prior to use.[6]

-

Eye Protection: Chemical safety goggles and a face shield are required.

-

Lab Coat: A flame-resistant lab coat should be worn.

-

-

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

-

Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[7]

-

Storage and Stability

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area at 2-8°C.[2] Keep away from ignition sources.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as they can either hydrolyze the nitrile or cleave the Boc-protecting group.[5]

References

- This compound CAS NO.142253-50-7. (n.d.). ENAO Chemical Co., Ltd.

- (S)-2-(Aminomethyl)-1-Boc-pyrrolidine 97 | 119020-01-8. (n.d.). Sigma-Aldrich.

- tert-Butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate - CAS:1092352-11-8. (n.d.). 3W Pharm.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). MDPI.

- This compound | 142253-50-7. (n.d.). Sigma-Aldrich.

- tert-Butyl (S)-2-vinylpyrrolidine-1-carboxylate-SDS. (2023). MedChemExpress.

- MSDS of 3(S)-Cyanomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester. (2026). Capot Chemical.

- Safety Data Sheet. (2024). CymitQuimica.

- Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (n.d.). Atlantis Press.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, CasNo.142253-50-7 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 3. tert-Butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate - CAS:1092352-11-8 - Sunway Pharm Ltd [3wpharm.com]

- 4. atlantis-press.com [atlantis-press.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. capotchem.com [capotchem.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

The Synthetic Cornerstone: A Technical Guide to (S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate

Abstract

This technical guide provides an in-depth analysis of (S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate (CAS No. 142253-50-7), a chiral building block of significant interest to researchers and professionals in drug discovery and development. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and this particular derivative, featuring a versatile cyanomethyl group and a readily cleavable Boc-protecting group, serves as a crucial intermediate in the synthesis of complex pharmaceutical agents. This document elucidates its physicochemical properties, provides a detailed, field-proven synthetic protocol, explores its chemical reactivity, and demonstrates its strategic application in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, a prominent class of anti-diabetic drugs.

Introduction: The Significance of a Chiral Scaffold

The structural architecture of a potential drug molecule is paramount to its biological activity. Chiral scaffolds, such as the (S)-pyrrolidine ring system, provide a three-dimensional framework that is essential for precise molecular recognition at biological targets. This compound emerges as a particularly valuable synthetic intermediate by combining this stereochemically defined core with two key functional handles: a Boc-protected amine for controlled, sequential reactions and a cyanomethyl group, which can be readily transformed into amines, amides, or carboxylic acids. This guide serves to equip the research scientist with the necessary technical knowledge to effectively utilize this potent building block in the pursuit of novel therapeutics.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties and hazards is the foundation of safe and effective laboratory practice. The key data for this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 142253-50-7 | [1] |

| Molecular Formula | C₁₁H₁₈N₂O₂ | [2] |

| Molecular Weight | 210.27 g/mol | [2] |

| Appearance | Liquid | |

| Storage Temperature | 2-8°C | [1] |

| Purity (Typical) | ≥98% | |

| InChI Key | GSNDDHMLFYORQI-VIFPVBQESA-N |

Table 2: GHS Safety and Hazard Information

| Category | Code | Description |

| Pictograms | GHS05, GHS06, GHS09 | Corrosion, Skull and Crossbones, Environment |

| Signal Word | Danger | |

| Hazard Statements | H227 | Combustible liquid |

| H301 | Toxic if swallowed | |

| H315 | Causes skin irritation | |

| H318 | Causes serious eye damage | |

| H335 | May cause respiratory irritation | |

| H410 | Very toxic to aquatic life with long lasting effects | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray |

| P273 | Avoid release to the environment | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection |

Note: Hazard information is compiled from multiple supplier sources and represents a comprehensive set of potential risks. Users must consult the specific Safety Data Sheet (SDS) provided by their supplier.

Synthesis and Mechanistic Insight

The most logical and widely applicable synthetic route to this compound commences with the commercially available and relatively inexpensive chiral starting material, (S)-Boc-prolinol. The synthesis is a robust two-step process involving the activation of the primary alcohol followed by a nucleophilic substitution.

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of (S)-tert-butyl 2-(((4-methylphenyl)sulfonyl)oxy)methyl)pyrrolidine-1-carboxylate (Tosylate Intermediate)

-

Causality: The primary hydroxyl group of Boc-prolinol is a poor leaving group. To facilitate nucleophilic substitution, it must be converted into a better leaving group. p-Toluenesulfonyl chloride (TsCl) is an excellent reagent for this transformation, converting the alcohol into a tosylate, which is an excellent leaving group for subsequent Sₙ2 reactions. Triethylamine (Et₃N) is used as an organic base to neutralize the HCl generated during the reaction, preventing potential side reactions such as the acid-catalyzed removal of the Boc group. Dichloromethane (DCM) is an ideal inert solvent for this reaction.

-

Protocol:

-

To a solution of (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate ((S)-Boc-prolinol, 1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.5 M) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.5 eq.).

-

Cool the stirred mixture to 0°C using an ice bath.

-

Add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise, ensuring the internal temperature remains below 5°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification. If necessary, purify by flash column chromatography.[3]

-

Step 2: Synthesis of this compound

-

Causality: This step is a classic Sₙ2 nucleophilic substitution. The cyanide anion (from NaCN) acts as the nucleophile, attacking the electrophilic carbon bearing the tosylate leaving group. The reaction is best performed in a polar aprotic solvent like dimethyl sulfoxide (DMSO), which solvates the sodium cation but leaves the cyanide anion relatively "naked" and highly nucleophilic, thus accelerating the reaction rate.

-

Protocol:

-

Dissolve the crude tosylate intermediate (1.0 eq.) from Step 1 in DMSO (approx. 0.4 M) in a round-bottom flask equipped with a magnetic stirrer and a thermometer.

-

Add sodium cyanide (NaCN, 1.5 eq.). Caution: Sodium cyanide is extremely toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

-

Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a stirred mixture of water and ethyl acetate.

-

Separate the layers and extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic extracts and wash thoroughly with brine (3-4x) to remove residual DMSO.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound as a liquid.

-

Chemical Reactivity and Synthetic Utility

The value of this building block lies in the orthogonal reactivity of its functional groups. The cyanomethyl group and the Boc-protected amine can be selectively manipulated to build molecular complexity.

Caption: Primary reaction pathways for the target compound.

-

Nitrile Group Transformations:

-

Reduction: The nitrile can be reduced to a primary amine, (S)-tert-butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate. This transformation is crucial for introducing a basic nitrogen atom or for further elaboration via amide bond formation. Common reducing agents include catalytic hydrogenation (e.g., H₂ over Raney Nickel or Pd/C) or chemical hydrides like lithium aluminum hydride (LiAlH₄).

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to the corresponding carboxylic acid, (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-acetic acid, providing a handle for esterification or amide coupling reactions.

-

-

Boc Group Deprotection:

-

The tert-butyloxycarbonyl (Boc) group is a robust protecting group that is stable to a wide range of reaction conditions but can be cleanly removed under acidic conditions. Reagents such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in 1,4-dioxane efficiently cleave the Boc group to reveal the secondary pyrrolidine amine, which can then participate in N-alkylation, acylation, or reductive amination reactions.

-

Application Profile: Synthesis of Vildagliptin

A compelling application demonstrating the utility of the 2-cyanopyrrolidine scaffold is in the synthesis of Vildagliptin , a potent and selective DPP-IV inhibitor used for the treatment of type 2 diabetes mellitus.[4][5] While the commercial synthesis of Vildagliptin starts from L-proline and uses an N-chloroacetyl intermediate[6], our target compound is an ideal precursor for synthesizing Vildagliptin and its analogues in a research and development setting.

The synthetic sequence involves the removal of the Boc group, followed by acylation and subsequent coupling with 3-amino-1-adamantanol.

Caption: Synthetic route from the title compound to Vildagliptin.

This pathway highlights how the target compound provides the core stereochemistry and the crucial cyanopyrrolidine warhead necessary for DPP-IV inhibition. The initial deprotection unmasks the nucleophilic nitrogen for coupling, demonstrating a textbook example of protecting group strategy in multi-step synthesis.[7]

Analytical Characterization

Confirming the identity and purity of the synthesized material is critical. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry are primary analytical tools for this purpose.[8][9]

Table 3: Predicted Analytical and Spectral Data

| Analysis | Data Type | Predicted Values / Interpretation |

| ¹H NMR | Chemical Shift (δ) | ~4.1-4.2 ppm (m, 1H): CH proton at C2, adjacent to nitrogen and the cyanomethyl group. |

| (CDCl₃, 400 MHz) | ~3.3-3.5 ppm (m, 2H): CH₂ protons at C5 (adjacent to N). | |

| ~2.6-2.8 ppm (m, 2H): CH₂ protons of the cyanomethyl group (-CH₂CN). | ||

| ~1.8-2.1 ppm (m, 4H): CH₂ protons at C3 and C4 of the pyrrolidine ring. | ||

| ~1.45 ppm (s, 9H): Protons of the tert-butyl group of the Boc protector. | ||

| ¹³C NMR | Chemical Shift (δ) | ~154 ppm: Carbonyl carbon of the Boc group. |

| (CDCl₃, 100 MHz) | ~117 ppm: Nitrile carbon (-CN). | |

| ~80 ppm: Quaternary carbon of the Boc group (-C(CH₃)₃). | ||

| ~55-58 ppm: CH carbon at C2. | ||

| ~46 ppm: CH₂ carbon at C5. | ||

| ~28.5 ppm: Methyl carbons of the Boc group. | ||

| ~22-30 ppm: CH₂ carbons at C3 and C4. | ||

| ~20 ppm: CH₂ carbon of the cyanomethyl group. | ||

| HRMS | Exact Mass | Calculated for C₁₁H₁₉N₂O₂⁺ [M+H]⁺: 211.1441 |

| (ESI+) | Calculated for C₁₁H₁₈N₂O₂Na⁺ [M+Na]⁺: 233.1260 |

Note: ¹H and ¹³C NMR chemical shifts are predicted based on standard values and data from structurally similar compounds. Actual experimental values may vary slightly.[10][11]

Conclusion

This compound is more than a mere chemical; it is a key that unlocks pathways to complex, biologically active molecules. Its defined stereochemistry, coupled with the versatile reactivity of its cyanomethyl and Boc-protected amine functionalities, makes it an indispensable tool for the medicinal chemist. As demonstrated by its potential role in the synthesis of DPP-IV inhibitors like Vildagliptin, this building block significantly streamlines the construction of sophisticated pharmaceutical targets, thereby accelerating the drug discovery process. The robust synthetic route and clear analytical profile presented in this guide are intended to empower researchers to fully leverage the synthetic potential of this important chiral intermediate.

References

-

Wang, M., & Wang, W. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

-

Yin, L., et al. (2021). A facile method to synthesize vildagliptin. Journal of Chemical Research, 45(3-4), 305-309. Available at: [Link]

-

O'Beirne, C., et al. (2024). A. tert-Butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate. Organic Syntheses, 101, 382-397. Available at: [Link]

- Rychnovsky, S., & Kim, J. (2011). Synthesis and use of vildagliptin for the preparation of pharmaceutical dosage forms. Google Patents. (WO2011012322A2).

-

Dahanukar, V., et al. (2012). Synthesis of Main Impurity of Vildagliptin. Oriental Journal of Chemistry, 28(2), 755-758. Available at: [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Compound Interest. Available at: [Link]

-

Scribd. (n.d.). 1H NMR Analysis of Compound 7. Scribd. Available at: [Link]

- Jirgensons, A., et al. (2010). A method of preparation of highly pure vildagliptin. Google Patents. (WO2010022690A2).

- Zhang, Y., et al. (2019). Preparation method of vildagliptin cyclic amidine impurity. Google Patents. (CN108329322B).

-

Dona, A. C., et al. (2021). A Computationally Lightweight Algorithm for Deriving Reliable Metabolite Panel Measurements from 1D 1H NMR. Analytical Chemistry, 93(10), 4443–4451. Available at: [Link]

-

Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

-

PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

Capot Chemical. (n.d.). MSDS of 3(S)-Cyanomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester. Capot Chemical. Available at: [Link]

-

Rundlöf, T., et al. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 52(5), 645-51. Available at: [Link]

Sources

- 1. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 2. capotchem.com [capotchem.com]

- 3. atlantis-press.com [atlantis-press.com]

- 4. WO2011012322A2 - Synthesis and use of vildagliptin for the preparation of pharmaceutical dosage forms - Google Patents [patents.google.com]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. A Computationally Lightweight Algorithm for Deriving Reliable Metabolite Panel Measurements from 1D 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. compoundchem.com [compoundchem.com]

An In-depth Technical Guide to (S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical overview of (S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate, a chiral building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining a protected pyrrolidine ring with a reactive cyanomethyl group, make it a valuable intermediate for the synthesis of complex molecular architectures and novel therapeutic agents. This document provides essential physicochemical data, detailed analytical methodologies, a representative synthetic protocol, and insights into its applications, grounded in authoritative references.

Physicochemical and Structural Characteristics

This compound is a chiral molecule whose properties are crucial for its application in stereoselective synthesis. The tert-butoxycarbonyl (Boc) protecting group provides stability and enhances solubility in common organic solvents, while the cyanomethyl moiety serves as a versatile handle for further chemical transformations.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈N₂O₂ | [1][2][3] |

| Molecular Weight | 210.27 g/mol | [1][2][3] |

| CAS Number | 1187931-76-5 | [1] |

| Appearance | Not explicitly stated, likely an oil or low-melting solid | |

| Storage | Inert atmosphere, 2-8°C | [2] |

The presence of a stereocenter at the 2-position of the pyrrolidine ring is a key feature, making it a valuable precursor for enantiomerically pure pharmaceuticals. The pyrrolidine scaffold itself is a privileged structure in medicinal chemistry, frequently found in biologically active compounds.[4]

Synthesis and Mechanistic Considerations

The synthesis of this compound typically starts from commercially available (S)-prolinol derivatives. A common and efficient strategy involves the conversion of the primary alcohol in N-Boc-(S)-prolinol to a good leaving group, followed by nucleophilic substitution with a cyanide source.

Representative Synthetic Workflow

Sources

- 1. capotchem.com [capotchem.com]

- 2. 1092352-11-8|tert-Butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 3. tert-Butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate - CAS:1092352-11-8 - Sunway Pharm Ltd [3wpharm.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structure Elucidation of (S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate

Foreword

(S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate is a chiral building block of significant interest in medicinal chemistry and drug development. Its pyrrolidine scaffold is a common motif in numerous biologically active compounds, and the cyanomethyl substituent provides a versatile handle for further synthetic transformations. The presence of a stereocenter and the tert-butyloxycarbonyl (Boc) protecting group necessitates a multi-faceted analytical approach to unequivocally confirm its structure and stereochemical integrity. This guide provides an in-depth exploration of the spectroscopic and chromatographic techniques employed in the comprehensive structure elucidation of this molecule, intended for researchers, scientists, and drug development professionals.

Molecular Structure and Key Features

This compound possesses the molecular formula C₁₁H₁₈N₂O₂ and a molecular weight of 210.27 g/mol . The core of the molecule is a five-membered pyrrolidine ring. The nitrogen atom of the pyrrolidine is protected with a tert-butyloxycarbonyl (Boc) group, a common strategy in organic synthesis to temporarily deactivate the nucleophilicity of the amine. A cyanomethyl (-CH₂CN) group is attached to the C2 position of the pyrrolidine ring, which is a chiral center with an (S)-configuration.

A thorough structural analysis must therefore confirm:

-

The presence and connectivity of the pyrrolidine ring.

-

The attachment of the cyanomethyl group at the C2 position.

-

The presence and integrity of the N-Boc protecting group.

-

The (S)-stereochemistry at the C2 chiral center.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

High-Resolution Mass Spectrometry (HRMS) is the first-line technique to confirm the elemental composition and molecular weight of the synthesized compound.

Expected HRMS Data

| Ion | Calculated m/z |

| [M+H]⁺ | 211.1441 |

| [M+Na]⁺ | 233.1260 |

M represents the this compound molecule.

Mass Spectrometry Fragmentation Analysis

The Boc group is notoriously labile in the mass spectrometer, and its fragmentation pattern is highly diagnostic.[1][2] Under electrospray ionization (ESI) conditions, characteristic losses are expected:

-

Loss of isobutylene (56 Da): The most prominent fragmentation pathway for Boc-protected amines involves the loss of isobutylene (C₄H₈) to give a carbamic acid intermediate, which then readily decarboxylates.

-

Loss of tert-butyl group (57 Da): Cleavage of the C-O bond of the tert-butyl group results in the loss of a tert-butyl radical.

-

Loss of the entire Boc group (100 Da): The loss of isobutylene and carbon dioxide (CO₂) results in a fragment corresponding to the deprotected pyrrolidine derivative.

A careful analysis of the fragmentation pattern provides strong evidence for the presence of the N-Boc group.

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the compound (approx. 1 mg) in a suitable solvent such as methanol or acetonitrile (1 mL).

-

Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer for high-resolution analysis.

-

Ionization Mode: Positive ion mode is typically preferred for this class of compounds.

-

Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500.

-

Data Analysis: Compare the observed accurate mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) with the calculated theoretical mass. The mass error should be within 5 ppm. Analyze the fragmentation pattern to identify characteristic losses associated with the Boc group.

Infrared Spectroscopy: Identifying Key Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carbamate and nitrile moieties.

Expected Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~2975-2870 | C-H (alkane) | Stretching vibrations of the pyrrolidine ring and Boc group. |

| ~2250 | C≡N (nitrile) | A sharp and intense absorption characteristic of a nitrile group.[3][4] |

| ~1690 | C=O (carbamate) | Strong stretching vibration of the carbamate carbonyl group.[5][6] |

| ~1365 | C-H (tert-butyl) | Bending vibration characteristic of the tert-butyl group. |

| ~1160 | C-O (carbamate) | Stretching vibration of the carbamate C-O bond. |

The presence of a sharp peak around 2250 cm⁻¹ is a strong indicator of the nitrile group, while the intense absorption around 1690 cm⁻¹ confirms the presence of the carbamate carbonyl.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the characteristic absorption bands corresponding to the nitrile and carbamate functional groups.

Nuclear Magnetic Resonance Spectroscopy: The Cornerstone of Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required for a complete structural assignment.

¹H NMR Spectroscopy: Proton Environment and Connectivity

The ¹H NMR spectrum will show distinct signals for the protons of the pyrrolidine ring, the cyanomethyl group, and the tert-butyl group. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen, the carbamate, and the nitrile group.

Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H2 | ~4.1-4.3 | m | 1H |

| H5 | ~3.3-3.5 | m | 2H |

| -CH₂CN | ~2.6-2.8 | m | 2H |

| H3, H4 | ~1.8-2.2 | m | 4H |

| -C(CH₃)₃ | ~1.47 | s | 9H |

Note: Due to the chiral center at C2, the methylene protons on the pyrrolidine ring (H3, H4, and H5) and the cyanomethyl group are diastereotopic and may appear as complex multiplets.

¹³C NMR Spectroscopy: Carbon Skeleton

The ¹³C NMR spectrum will confirm the number of unique carbon atoms in the molecule.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (carbamate) | ~154 |

| -C(CH₃)₃ (quaternary) | ~80 |

| C≡N (nitrile) | ~118 |

| C2 | ~55 |

| C5 | ~46 |

| C3, C4 | ~22-30 |

| -CH₂CN | ~18 |

| -C(CH₃)₃ (methyls) | ~28 |

2D NMR Spectroscopy: Unraveling the Connectivity

2D NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. It will show correlations between adjacent protons on the pyrrolidine ring and between the C2 proton and the cyanomethyl protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to assign the carbon signals based on the already assigned proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations to look for include:

-

The protons of the tert-butyl group to the quaternary carbon of the Boc group and the carbamate carbonyl carbon.

-

The C2 proton to the carbamate carbonyl carbon, C3, and the nitrile carbon.

-

The cyanomethyl protons to C2 and the nitrile carbon.

-

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Data Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum.

-

Acquire a proton-decoupled 1D ¹³C NMR spectrum.

-

Acquire 2D COSY, HSQC, and HMBC spectra.

-

-

Data Analysis:

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.

-

Use the HSQC spectrum to assign the carbon signals.

-

Use the COSY and HMBC spectra to build the molecular framework and confirm the connectivity between different spin systems.

-

Chiral High-Performance Liquid Chromatography: Determining Enantiomeric Purity

The synthesis of this compound aims to produce a single enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity or enantiomeric excess (ee) of the final product.[7]

The principle of chiral HPLC relies on the differential interaction of the two enantiomers with a chiral stationary phase (CSP). This results in different retention times for the (S) and (R) enantiomers, allowing for their separation and quantification.

Method Development Considerations

-

Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of a wide range of chiral compounds.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of these solvents needs to be optimized to achieve good resolution.

-

Detection: UV detection is commonly used, provided the analyte has a suitable chromophore. For this molecule, detection at lower wavelengths (e.g., ~210 nm) may be necessary.

Experimental Protocol: Chiral HPLC

-

Column Selection: Screen a variety of polysaccharide-based chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H).

-

Mobile Phase Optimization: Start with a standard mobile phase (e.g., 90:10 hexane:isopropanol) and adjust the ratio to optimize the separation.

-

Sample Preparation: Prepare a dilute solution of the compound in the mobile phase. Also, prepare a solution of the racemic mixture to identify the retention times of both enantiomers.

-

Data Acquisition: Inject the sample onto the HPLC system and record the chromatogram.

-

Data Analysis: Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers:

-

ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100

-

Visualizing the Elucidation Workflow

The following diagram illustrates the integrated workflow for the structure elucidation of this compound.

Caption: Integrated workflow for the structure elucidation of this compound.

Visualizing 2D NMR Correlations

The following diagram illustrates the key HMBC correlations that are crucial for confirming the molecular structure.

Caption: Key HMBC correlations for structural confirmation.

Conclusion

The comprehensive structure elucidation of this compound requires a synergistic application of multiple analytical techniques. Mass spectrometry confirms the molecular formula and the presence of the labile Boc group. FT-IR spectroscopy provides rapid identification of the key nitrile and carbamate functional groups. A full suite of 1D and 2D NMR experiments is essential for unambiguously determining the connectivity of the carbon-hydrogen framework. Finally, chiral HPLC is indispensable for verifying the enantiomeric purity of this critical chiral building block. By following the integrated workflow described in this guide, researchers can confidently and accurately characterize this and similar molecules, ensuring their quality and suitability for applications in drug discovery and development.

References

- Schultz, E. et al. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes.

-

PubChem. (n.d.). tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). A heteronuclear multiple-bond correlation spectrum (HMBC) of compound 4. Retrieved from [Link]

- Liu, C. et al. (2024). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society.

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

-

Khan Academy. (n.d.). IR signals for carbonyl compounds. Retrieved from [Link]

-

ResearchGate. (2000). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Retrieved from [Link]

-

ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link]

- Arnold, F. H. et al. (2019). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

University of Florida. (2020). CHM4930 2D NMR: Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy. Retrieved from [Link]

-

Journal of AOAC INTERNATIONAL. (2020). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Retrieved from [Link]

-

ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved from [Link]

-

Juniper Publishers. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Retrieved from [Link]

-

Columbia University. (n.d.). HSQC and HMBC. Retrieved from [Link]

-

JoVE. (2024). Video: IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from [Link]

-

Spectroscopy Online. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Facile Access to α-Aryl Substituted Pyrrolidines. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Supporting Information. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved from [Link]

-

ResearchGate. (n.d.). Main correlations observed for compound 18, 2D 1 H-13 C HMBC (5a),.... Retrieved from [Link]

-

ACS Publications. (n.d.). Nitrile Groups as Vibrational Probes: Calculations of the C≡N Infrared Absorption Line Shape of Acetonitrile in Water and Tetrahydrofuran. Retrieved from [Link]

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carbonyl compounds. Retrieved from [Link]

-

PubMed. (n.d.). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Panel A: IR spectra of T12 (bottom line) and the time evolution of the.... Retrieved from [Link]

-

ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. researchgate.net [researchgate.net]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 5. Khan Academy [khanacademy.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Elucidation of (S)-1-Boc-2-(cyanomethyl)pyrrolidine: A Technical Guide for Drug Development Professionals

Introduction: The Significance of a Chiral Building Block

(S)-1-Boc-2-(cyanomethyl)pyrrolidine is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid pyrrolidine scaffold, coupled with the versatile cyanomethyl group and the removable Boc protecting group, makes it a valuable synthon for the construction of complex, biologically active molecules. The nitrile functionality can be readily transformed into other key functional groups such as amines, carboxylic acids, and amides, providing a gateway to a diverse range of molecular architectures. The inherent chirality at the C2 position is often crucial for achieving specific and potent interactions with biological targets.

This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for (S)-1-Boc-2-(cyanomethyl)pyrrolidine. By understanding its structural features through various analytical techniques, researchers can ensure the quality and purity of this critical intermediate, enabling its effective use in the synthesis of novel therapeutic agents.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR data are presented in Tables 1 and 2, respectively. The choice of deuterated solvent can influence chemical shifts; chloroform-d (CDCl₃) is a common choice for similar compounds due to its good solubilizing power and relatively simple residual solvent signal.[1]

Table 1: Predicted ¹H NMR Data for (S)-1-Boc-2-(cyanomethyl)pyrrolidine (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~4.1 - 4.3 | m | 1H | H-2 | The proton at the stereocenter, deshielded by the adjacent nitrogen and the cyanomethyl group. |

| ~3.3 - 3.5 | m | 2H | H-5 | Protons of the methylene group adjacent to the nitrogen of the pyrrolidine ring. |

| ~2.6 - 2.8 | m | 2H | -CH₂-CN | Methylene protons adjacent to the nitrile group, appearing as a multiplet due to coupling with H-2. |

| ~1.8 - 2.1 | m | 4H | H-3, H-4 | Methylene protons of the pyrrolidine ring, exhibiting complex splitting patterns. |

| 1.48 | s | 9H | -C(CH₃)₃ | Singlet corresponding to the nine equivalent protons of the tert-butyl group of the Boc protector. |

Table 2: Predicted ¹³C NMR Data for (S)-1-Boc-2-(cyanomethyl)pyrrolidine (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~154.5 | C=O (Boc) | Carbonyl carbon of the tert-butoxycarbonyl group.[2] |

| ~117.5 | -C≡N | Carbon of the nitrile group. |

| ~80.5 | -C(CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~58.0 | C-2 | Carbon of the stereocenter, attached to the nitrogen and the cyanomethyl group. |

| ~46.5 | C-5 | Methylene carbon adjacent to the nitrogen. |

| ~28.5 | -C(CH₃)₃ | Methyl carbons of the tert-butyl group.[2] |

| ~29.0, ~23.0 | C-3, C-4 | Methylene carbons of the pyrrolidine ring. |

| ~20.0 | -CH₂-CN | Methylene carbon adjacent to the nitrile group. |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The predicted key IR absorption bands for (S)-1-Boc-2-(cyanomethyl)pyrrolidine are summarized in Table 3.

Table 3: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~2975 - 2870 | C-H (alkane) | Stretching vibrations of the C-H bonds in the pyrrolidine ring and Boc group. |

| ~2250 - 2240 | -C≡N (nitrile) | Characteristic stretching vibration of the nitrile group. This is a key diagnostic peak. |

| ~1690 - 1670 | C=O (carbamate) | Strong absorption due to the carbonyl stretching of the Boc protecting group. |

| ~1400 - 1365 | C-H (alkane) | Bending vibrations of the C-H bonds. |

| ~1160 | C-O | Stretching vibration of the C-O bond in the carbamate. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (S)-1-Boc-2-(cyanomethyl)pyrrolidine (Molecular Formula: C₁₁H₁₈N₂O₂, Molecular Weight: 210.27 g/mol ), the expected data from an Electrospray Ionization (ESI) mass spectrum is presented in Table 4.

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

| m/z | Ion | Description |

| 211.14 | [M+H]⁺ | Molecular ion peak with a proton adduct. |

| 233.12 | [M+Na]⁺ | Molecular ion peak with a sodium adduct. |

| 155.10 | [M-C₄H₉]⁺ | Fragment resulting from the loss of a tert-butyl group. |

| 111.09 | [M-Boc+H]⁺ | Fragment resulting from the loss of the entire Boc group. |

Proposed Synthetic Pathway and Rationale

A reliable synthetic route to (S)-1-Boc-2-(cyanomethyl)pyrrolidine can be logically designed starting from the commercially available and chiral starting material, (S)-prolinol. This multi-step synthesis leverages well-established organic transformations, ensuring high stereochemical fidelity. The proposed workflow is depicted below.

Caption: Proposed synthetic workflow for (S)-1-Boc-2-(cyanomethyl)pyrrolidine.

Step-by-Step Rationale:

-

Protection of the Pyrrolidine Nitrogen: The synthesis commences with the protection of the secondary amine of (S)-prolinol with a tert-butoxycarbonyl (Boc) group.[3] This is a crucial step to prevent side reactions involving the nitrogen in subsequent steps. Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for this transformation, typically carried out in the presence of a mild base like triethylamine (Et₃N) in an aprotic solvent such as dichloromethane (CH₂Cl₂).

-

Activation of the Primary Alcohol: The primary hydroxyl group of the resulting N-Boc-(S)-prolinol is a poor leaving group. To facilitate its displacement by a nucleophile, it must be converted into a better leaving group. Mesylation, using methanesulfonyl chloride (MsCl) in the presence of a base, is an efficient method for this activation. This step proceeds with retention of configuration at the stereocenter.

-

Nucleophilic Substitution with Cyanide: The final step involves the nucleophilic substitution of the mesylate with a cyanide source, such as sodium cyanide (NaCN). A polar aprotic solvent like dimethyl sulfoxide (DMSO) is ideal for this Sₙ2 reaction, as it effectively solvates the sodium cation, leaving a "naked" and highly nucleophilic cyanide anion. This reaction also proceeds with inversion of configuration at the carbon bearing the leaving group, which is a key consideration in stereospecific synthesis.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis and spectroscopic characterization of (S)-1-Boc-2-(cyanomethyl)pyrrolidine.

Synthesis Protocol

Caption: Step-by-step synthesis protocol.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy [4]

-

Sample Preparation: Accurately weigh 5-10 mg of the purified (S)-1-Boc-2-(cyanomethyl)pyrrolidine and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Reference the spectrum to the residual CHCl₃ peak at 7.26 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum on the same instrument, operating at the appropriate frequency for ¹³C (e.g., 100 MHz for a 400 MHz spectrometer).

-

Use proton decoupling to obtain a spectrum with singlets for each unique carbon.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be required compared to ¹H NMR.

-

Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film): If the compound is an oil, place a small drop between two sodium chloride (NaCl) or potassium bromide (KBr) plates. If it is a solid, dissolve a small amount in a volatile solvent (e.g., dichloromethane), apply the solution to a salt plate, and allow the solvent to evaporate.

-

Data Acquisition:

-

Place the salt plate in the sample holder of an FT-IR spectrometer.

-

Acquire the spectrum over the range of 4000 to 400 cm⁻¹.

-

Perform a background scan with the empty salt plate and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition (ESI):

-

Infuse the sample solution into the electrospray ionization source of the mass spectrometer.

-

Acquire the spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

Optimize the source parameters (e.g., capillary voltage, cone voltage) to obtain a good signal and appropriate fragmentation.

-

Conclusion

(S)-1-Boc-2-(cyanomethyl)pyrrolidine stands as a pivotal chiral intermediate for the synthesis of a multitude of complex molecular targets in drug discovery. A thorough understanding of its spectroscopic properties is fundamental for ensuring its quality and for the unambiguous characterization of its downstream products. This guide provides a robust framework for the synthesis and spectroscopic analysis of this valuable compound, empowering researchers to confidently incorporate it into their synthetic strategies. The provided protocols and predicted data serve as a reliable reference for scientists and professionals in the pharmaceutical industry.

References

-

Tanimoto, H., et al. (2015). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 20(10), 18765-18781. Available at: [Link]

-

PubChem. (2023). (2S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

Chemistry LibreTexts. (2022). 11: Infrared Spectroscopy and Mass Spectrometry. Available at: [Link]

-

Piras, M., et al. (2016). Fluorine NMR study of proline-rich sequences using fluoroprolines. Scientific Reports, 6, 28681. Available at: [Link]

-

SpectraBase. (n.d.). 1-Boc-pyrrolidine. Wiley-VCH GmbH. Available at: [Link]

-

Jantarat, C., et al. (2021). Mass spectrometry and synchrotron‐FTIR microspectroscopy reveal the anti‐inflammatory activity of Bua Bok extracts. Journal of Food Biochemistry, 45(10), e13926. Available at: [Link]

-

Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp. Available at: [Link]

-

Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

-

Zenkevich, I. G., et al. (1996). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 1. Perhydrothioxanthenes. Journal of the Chemical Society, Perkin Transactions 2, (7), 1475-1479. Available at: [Link]

-

University of Calgary. (n.d.). 11: Infrared Spectroscopy and Mass Spectrometry. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

Sources

An In-Depth Technical Guide to N-Boc-(2S)-pyrrolidine-2-acetonitrile and its Isomer, N-Boc-(2S)-pyrrolidine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive analysis of the physical and chemical properties of two closely related and often ambiguously referenced chiral building blocks: tert-butyl (2S)-2-(cyanomethyl)pyrrolidine-1-carboxylate and its structural isomer, tert-butyl (2S)-2-cyanopyrrolidine-1-carboxylate. Due to the non-standardized abbreviation "N-BOC-(2S)-PYRR(2-CHCN)," this guide will address both molecules to ensure clarity and provide a thorough resource for researchers in drug discovery and organic synthesis. The primary focus will be on tert-butyl (2S)-2-(cyanomethyl)pyrrolidine-1-carboxylate, with a comparative overview of its isomer.

Introduction: The Strategic Importance of Chiral Pyrrolidines

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, valued for its conformational flexibility and its role in establishing critical stereochemical interactions with biological targets.[1] The introduction of a nitrile-containing substituent at the 2-position, combined with the widely utilized tert-butoxycarbonyl (Boc) protecting group, creates versatile intermediates for the synthesis of a diverse range of bioactive molecules, including enzyme inhibitors and modulators of cellular signaling pathways. This guide will delve into the synthesis, properties, and applications of these important chiral building blocks.

Compound Identification and Physicochemical Properties

A critical first step in utilizing these reagents is accurate identification. The subtle difference in their nomenclature belies a significant difference in their chemical structure and reactivity.

tert-Butyl (2S)-2-(cyanomethyl)pyrrolidine-1-carboxylate

This compound features a cyanomethyl group (-CH₂CN) at the 2-position of the N-Boc-pyrrolidine ring.

| Property | Value | Reference |

| Synonyms | (S)-1-Boc-2-(cyanomethyl)pyrrolidine, N-Boc-(2S)-pyrrolidine-2-acetonitrile | |

| CAS Number | 142253-50-7 | |

| Molecular Formula | C₁₁H₁₈N₂O₂ | |

| Molecular Weight | 210.27 g/mol | |

| Appearance | Liquid | |

| Storage | 2-8°C |

tert-Butyl (2S)-2-cyanopyrrolidine-1-carboxylate

This isomer possesses a cyano group (-CN) directly attached to the 2-position of the N-Boc-pyrrolidine ring.

| Property | Value | Reference |

| Synonyms | (S)-(-)-1-Boc-2-pyrrolidinecarbonitrile, (S)-1-(tert-Butoxycarbonyl)-2-cyanopyrrolidine | [2] |

| CAS Number | 228244-04-0 | [2] |

| Molecular Formula | C₁₀H₁₆N₂O₂ | [2] |

| Molecular Weight | 196.25 g/mol | [2] |

| Appearance | Yellow crystalline powder | [2] |

| Melting Point | 33-36 °C | [2] |

| Optical Rotation | [α]²⁰/D = -105.5° (c=1 in Chloroform) | [2] |

| Storage | Room Temperature | [2] |

Synthesis and Purification

The stereospecific synthesis of these compounds is paramount to their utility in asymmetric synthesis.

Synthesis of tert-Butyl (2S)-2-(cyanomethyl)pyrrolidine-1-carboxylate

A common synthetic route to this compound involves the conversion of the corresponding N-Boc-L-prolinol. The hydroxyl group is first activated, typically by conversion to a mesylate or tosylate, followed by nucleophilic substitution with a cyanide salt.

Figure 1: General synthetic workflow for tert-butyl (2S)-2-(cyanomethyl)pyrrolidine-1-carboxylate.

Experimental Protocol: Synthesis of tert-Butyl (2S)-2-(cyanomethyl)pyrrolidine-1-carboxylate

-

Activation of N-Boc-L-Prolinol: To a solution of N-Boc-L-prolinol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise. Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Work-up and Isolation of Activated Intermediate: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate.

-

Cyanation: Dissolve the crude mesylate in dimethyl sulfoxide (DMSO). Add sodium cyanide (1.5 eq) and heat the mixture to 60-70 °C for 4-6 hours.

-

Purification: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl (2S)-2-(cyanomethyl)pyrrolidine-1-carboxylate.

Synthesis of tert-Butyl (2S)-2-cyanopyrrolidine-1-carboxylate

This isomer is commonly synthesized from N-Boc-L-proline. The carboxylic acid is first converted to the corresponding primary amide, which is then dehydrated to the nitrile.

Figure 2: General synthetic workflow for tert-butyl (2S)-2-cyanopyrrolidine-1-carboxylate.

Experimental Protocol: Synthesis of tert-Butyl (2S)-2-cyanopyrrolidine-1-carboxylate

-

Amidation of N-Boc-L-Proline: To a solution of N-Boc-L-proline (1.0 eq) in tetrahydrofuran (THF), add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portionwise at room temperature. Stir for 1 hour, then bubble ammonia gas through the solution for 2-3 hours.

-

Work-up and Isolation of Amide: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-Boc-L-prolinamide.

-

Dehydration: Dissolve the crude amide in THF and cool to 0 °C. Add trifluoroacetic anhydride (1.5 eq) dropwise. Stir the reaction at room temperature for 2 hours.[3]

-

Purification: Carefully quench the reaction with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure tert-butyl (2S)-2-cyanopyrrolidine-1-carboxylate.

Spectroscopic Characterization

The structural elucidation of these isomers is definitively achieved through spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

tert-Butyl (2S)-2-(cyanomethyl)pyrrolidine-1-carboxylate: The key distinguishing feature will be the presence of a doublet of doublets or a multiplet corresponding to the -CH₂CN protons, typically in the range of 2.4-2.8 ppm.

-

tert-Butyl (2S)-2-cyanopyrrolidine-1-carboxylate: The proton at the 2-position (methine proton) will appear as a multiplet, shifted downfield due to the direct attachment of the electron-withdrawing cyano group, typically in the range of 4.2-4.6 ppm.

¹³C NMR:

-

tert-Butyl (2S)-2-(cyanomethyl)pyrrolidine-1-carboxylate: The nitrile carbon will appear around 117-120 ppm, and the methylene carbon of the -CH₂CN group will be in the aliphatic region.

-

tert-Butyl (2S)-2-cyanopyrrolidine-1-carboxylate: The nitrile carbon will be similarly in the 118-122 ppm range, but the methine carbon at the 2-position will be significantly downfield compared to the corresponding carbon in the cyanomethyl isomer.

Infrared (IR) Spectroscopy

Both compounds will exhibit a characteristic sharp absorption band for the nitrile C≡N stretch, typically in the range of 2240-2260 cm⁻¹. The presence of the Boc group will be indicated by a strong carbonyl (C=O) stretch around 1690-1710 cm⁻¹.

Mass Spectrometry (MS)

The molecular ion peaks in the mass spectra will readily differentiate the two isomers due to their different molecular weights (210.27 g/mol vs. 196.25 g/mol ). Common fragmentation patterns involve the loss of the tert-butyl group or the entire Boc group.

Chemical Properties and Reactivity

The Boc group provides a stable protecting group for the pyrrolidine nitrogen, which can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to liberate the free secondary amine for further functionalization.

The nitrile group in both isomers can undergo a variety of transformations, including:

-

Reduction: Reduction to a primary amine using reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

Hydrolysis: Hydrolysis to a carboxylic acid or amide under acidic or basic conditions.

-

Addition of Grignard reagents: Reaction with organometallic reagents to form ketones after hydrolysis.

The cyanomethyl group in tert-butyl (2S)-2-(cyanomethyl)pyrrolidine-1-carboxylate also possesses an acidic α-proton, allowing for deprotonation and subsequent alkylation to introduce further diversity.

Applications in Drug Discovery

The 2-cyanopyrrolidine moiety is a key pharmacophore in a class of highly effective drugs known as dipeptidyl peptidase-4 (DPP-4) inhibitors.[3] These drugs are used for the treatment of type 2 diabetes. The nitrile group forms a covalent but reversible interaction with a serine residue in the active site of the DPP-4 enzyme.

(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile , a derivative of the cyanopyrrolidine core, is a crucial intermediate in the synthesis of the DPP-4 inhibitor Vildagliptin .[3][4] This highlights the importance of the N-acylated 2-cyanopyrrolidine scaffold in medicinal chemistry.

While direct applications of tert-butyl (2S)-2-(cyanomethyl)pyrrolidine-1-carboxylate are less documented in the synthesis of marketed drugs, its utility as a chiral building block for accessing novel chemical space is significant. The ability to elaborate the cyanomethyl group provides a handle for constructing more complex side chains in drug candidates.

Safety and Handling

As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling these compounds. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Wear protective gloves/eye protection/face protection.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

tert-butyl (2S)-2-(cyanomethyl)pyrrolidine-1-carboxylate and its isomer, tert-butyl (2S)-2-cyanopyrrolidine-1-carboxylate, are valuable chiral building blocks in organic synthesis and medicinal chemistry. Their distinct structural features and reactivity profiles offer diverse opportunities for the construction of complex molecular architectures. A clear understanding of their respective properties, as outlined in this guide, is essential for their effective and safe utilization in the pursuit of novel therapeutics.

References

- CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl)

- Efficient Amidation of Weak Amines: Synthesis, Chiral Separation by SFC, and Antimicrobial Activity of N-(9, 10-dioxo-9, 10-dihydro anthracene-1-yl) carboxamide - The Royal Society of Chemistry. (URL: not provided)

-

Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC - NIH. (URL: [Link])

- Supporting Information - Semantic Scholar. (URL: not provided)

- Application Notes and Protocols: Large-Scale Synthesis and Purification of 1-Boc-pyrrolidine-3-carboxylic acid - Benchchem. (URL: not provided)

-

(r)-(+)-2-(diphenylhydroxymethyl)pyrrolidine - Organic Syntheses Procedure. (URL: [Link])

- Spectroscopic Characterization of (S)-3-Acetyl-1-Boc-pyrrolidine: A Technical Guide - Benchchem. (URL: not provided)

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (URL: not provided)

-

(PDF) Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - ResearchGate. (URL: [Link])

- SUPPLEMENTARY INFORMATION - Macmillan Group - Princeton University. (URL: not provided)

-

tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3 - PubChem. (URL: [Link])

- Supplementary Information - The Royal Society of Chemistry. (URL: not provided)

-

tert-Butyl (2S)-2-(azidomethyl)pyrrolidine-1-carboxylate | C10H18N4O2 | CID - PubChem. (URL: [Link])

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

(S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate solubility in organic solvents

An In-Depth Technical Guide to the Organic Solvent Solubility of (S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate

Abstract

This compound is a key chiral building block in modern medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing robust purification protocols, and ensuring efficient process scale-up. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. In the absence of extensive published quantitative data, this document emphasizes the foundational principles of solubility, introduces powerful predictive models, and details rigorous experimental methodologies.

Chapter 1: Molecular Structure and Its Implications for Solubility

The solubility of a compound is fundamentally governed by its molecular structure and the resulting intermolecular forces it can form with a solvent. The principle of "like dissolves like" serves as a foundational concept, suggesting that substances with similar polarities and intermolecular interaction capabilities will be miscible.[1]

Structural Analysis of this compound

To predict the solubility of the title compound (henceforth referred to as 1 ), we must first dissect its structural features:

-

Molecular Formula: C₁₁H₁₈N₂O₂

-

Molecular Weight: 210.27 g/mol

-

Key Functional Groups:

-

Tert-butoxycarbonyl (Boc) group: This bulky, nonpolar protecting group consists of a carbonyl attached to a tert-butyl moiety. It significantly contributes to the molecule's lipophilicity and sterically shields the pyrrolidine nitrogen.

-

Pyrrolidine Ring: A five-membered saturated heterocyclic ring, which is largely aliphatic and nonpolar in nature.

-

Nitrile Group (-C≡N): A strongly polar functional group with a significant dipole moment. It can act as a hydrogen bond acceptor.

-

Carbamate Linkage: The -O-C(=O)-N- linkage is polar and can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.

-

Predicted Intermolecular Interactions and Solubility Profile

The combination of these features results in a molecule with a complex polarity profile. The large nonpolar surface area from the tert-butyl group and the pyrrolidine ring suggests good solubility in nonpolar to moderately polar solvents.[2] Conversely, the presence of the highly polar nitrile and carbamate groups indicates that the molecule will not be entirely insoluble in more polar organic solvents.

-

Van der Waals Forces: The aliphatic portions will primarily interact via London dispersion forces, favoring dissolution in nonpolar solvents like hexanes or toluene.

-

Dipole-Dipole Interactions: The polar carbamate and nitrile groups will engage in dipole-dipole interactions, promoting solubility in polar aprotic solvents such as acetone, ethyl acetate, acetonitrile (ACN), and dichloromethane (DCM).

-